molecular formula C20H18FN5O3S3 B1682786 TG6-129

TG6-129

Katalognummer: B1682786
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: SYSMVOANBVDZNG-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TG6-129 is a complex organic compound that features a combination of thiadiazole, sulfonamide, and fluorophenyl groups

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, TG6-129 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the fluorophenyl group suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

Target of Action

TG6-129 primarily targets the EP2 receptor , a G protein-coupled receptor that plays diverse roles in various biological processes . The EP2 receptor is associated with prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution .

Mode of Action

This compound acts as an antagonist of the EP2 receptor . It suppresses the elevation of cyclic AMP (cAMP) in cells expressing EP2 induced by PGE2, a prostaglandin . This interaction with its target leads to a series of changes in the cellular environment.

Biochemical Pathways

The interaction of this compound with the EP2 receptor affects the prostaglandin signaling pathway . By antagonizing the EP2 receptor, this compound can reduce the expression of several inflammatory markers, including COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α . These changes can have significant downstream effects, potentially influencing various biological processes such as inflammation and pain perception .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by low cell cytotoxicity and a prolonged plasma half-life .

Result of Action

The action of this compound leads to molecular and cellular effects that can have significant implications for health and disease. For instance, this compound has been shown to reduce the expression of several inflammatory markers . In the context of neuroblastoma, this compound has been found to substantially impair the growth of human neuroblastoma xenografts and the associated angiogenesis in mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TG6-129 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, sulfonamide linkage, and the final coupling with the fluorophenyl group. Common reagents used in these reactions include sulfur, ethylamine, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

TG6-129 can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
  • (E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-bromophenyl)prop-2-enamide

Uniqueness

The uniqueness of TG6-129 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent due to improved binding affinity and metabolic stability.

Biologische Aktivität

TG6-129 is a potent antagonist of the prostaglandin E2 (PGE2) receptors EP2 and EP4, which are G-protein-coupled receptors involved in various physiological and pathological processes, including inflammation, cancer progression, and neurodegeneration. This article explores the biological activity of this compound, focusing on its binding characteristics, pharmacological effects, and potential therapeutic applications.

This compound exhibits significant antagonistic activity towards EP2 with a dissociation constant (KdK_d) of 8.8 nM, while its affinity for EP4 is comparatively lower at 3.9 μM . Structural studies using cryo-electron microscopy have revealed that this compound binds to EP2 in a specific manner that allows it to occupy critical binding pockets formed by transmembrane helices (TMs) and extracellular loops (ECLs).

Key Binding Regions

  • Region A: The thiadiazole ring of this compound forms hydrogen bonds with W186 (ECL2) and R302 (TM7).
  • Region B: The sulfonyl group interacts with S281 (TM3) and Y932 (TM6), while an acidic residue E23 (NTD) exerts a repulsive effect, enhancing potency when mutated.
  • Region C: This region extends deeper into the binding pocket, interacting with several residues from TMs 2, 3, and 7. Mutations in these residues significantly affect this compound's antagonistic potency .

Inhibition of Tumor Growth

In preclinical studies, this compound has demonstrated substantial anti-tumor activity. It significantly reduced the proliferation of neuroblastoma cells (SK-N-AS) in vitro and inhibited tumor growth in xenograft models. The treatment led to decreased levels of vascular markers like PECAM-1/CD31, suggesting anti-angiogenic effects .

Neuroprotective Effects

This compound has been shown to mitigate excitotoxicity in models of neuroinflammation. It does not cross the blood-brain barrier effectively but still exhibits protective effects against neurodegeneration induced by status epilepticus . The systemic administration of this compound improved survival rates in animal models subjected to neurotoxic insults.

Pharmacokinetics

This compound exhibits a plasma half-life of approximately 1.6 hours and shows a favorable distribution profile in animal models. Its pharmacokinetic properties make it suitable for further development as a therapeutic agent targeting EP2-mediated pathways .

Case Studies

  • Neuroblastoma Treatment:
    • In a study involving high-risk neuroblastoma xenografts, this compound treatment resulted in significant tumor size reduction and improved survival outcomes compared to control groups. The study highlighted its potential as a therapeutic agent against pediatric cancers driven by PGE2 signaling .
  • Acute Kidney Injury (AKI):
    • Research indicated that this compound could play a role in protecting against AKI by modulating EP4 signaling pathways. This suggests that dual-targeting strategies involving both EP2 and EP4 could enhance therapeutic efficacy in renal pathologies .

Summary Table of Biological Activity

Activity Observations
EP2 Binding Affinity Kd=8.8nMK_d=8.8\,\text{nM}
EP4 Binding Affinity Kd=3.9μMK_d=3.9\,\mu \text{M}
Anti-Tumor Effects Reduced proliferation in SK-N-AS cells
Neuroprotective Effects Mitigated excitotoxicity; improved survival
Plasma Half-Life ~1.6 hours

Eigenschaften

IUPAC Name

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S3/c1-2-18-24-25-20(31-18)26-32(28,29)16-10-8-15(9-11-16)22-19(30)23-17(27)12-5-13-3-6-14(21)7-4-13/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,27,30)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSMVOANBVDZNG-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG6-129
Reactant of Route 2
Reactant of Route 2
TG6-129
Reactant of Route 3
Reactant of Route 3
TG6-129
Reactant of Route 4
Reactant of Route 4
TG6-129
Reactant of Route 5
Reactant of Route 5
TG6-129
Reactant of Route 6
TG6-129

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.